benzene-1,3-dicarboxylic acid;hexane-1,6-diamine
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Overview
Description
Benzene-1,3-dicarboxylic acid;hexane-1,6-diamine is a compound formed by the combination of benzene-1,3-dicarboxylic acid and hexane-1,6-diamine. Benzene-1,3-dicarboxylic acid, also known as isophthalic acid, is a dicarboxylic acid with the formula C8H6O4. Hexane-1,6-diamine, also known as hexamethylenediamine, is a diamine with the formula C6H16N2. This compound is significant in the production of polyamides, such as Nylon 6,6, which are widely used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-dicarboxylic acid;hexane-1,6-diamine typically involves a condensation reaction between benzene-1,3-dicarboxylic acid and hexane-1,6-diamine. This reaction is carried out under controlled conditions, often in the presence of a catalyst, to facilitate the formation of the amide bond. The reaction can be represented as follows:
C8H6O4+C6H16N2→Polyamide+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization processes. The reactants are typically heated to high temperatures to promote the condensation reaction, and the resulting polyamide is then processed into fibers or other forms for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,3-dicarboxylic acid;hexane-1,6-diamine undergoes several types of chemical reactions, including:
Condensation Reactions: Formation of polyamides through the reaction of carboxylic acid groups with amine groups.
Hydrolysis: Breakdown of the polyamide into its monomeric components in the presence of water and acid or base catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in industrial applications.
Common Reagents and Conditions
Catalysts: Common catalysts include acids or bases that facilitate the condensation reaction.
Solvents: Organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and control the reaction environment.
Temperature and Pressure: High temperatures and pressures are typically employed to drive the reaction to completion.
Major Products
The primary product of the condensation reaction between benzene-1,3-dicarboxylic acid and hexane-1,6-diamine is a polyamide, which can be further processed into fibers, films, or other materials.
Scientific Research Applications
Benzene-1,3-dicarboxylic acid;hexane-1,6-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various polyamides and other polymers.
Biology: Studied for its potential use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: Investigated for its biocompatibility and potential use in medical devices and implants.
Industry: Widely used in the production of Nylon 6,6, which is employed in textiles, automotive parts, and other industrial applications.
Mechanism of Action
The mechanism of action of benzene-1,3-dicarboxylic acid;hexane-1,6-diamine involves the formation of amide bonds between the carboxylic acid groups of benzene-1,3-dicarboxylic acid and the amine groups of hexane-1,6-diamine. This reaction results in the formation of a polyamide, which exhibits unique mechanical and chemical properties due to the presence of hydrogen bonding and other intermolecular interactions.
Comparison with Similar Compounds
Similar Compounds
Phthalic Acid: 1,2-benzenedicarboxylic acid, used in the production of plasticizers and resins.
Terephthalic Acid: 1,4-benzenedicarboxylic acid, used in the production of polyethylene terephthalate (PET) for plastic bottles and fibers.
Adipic Acid: Hexane-1,6-dioic acid, used in the production of Nylon 6,6 and other polyamides.
Uniqueness
Benzene-1,3-dicarboxylic acid;hexane-1,6-diamine is unique due to its specific combination of benzene-1,3-dicarboxylic acid and hexane-1,6-diamine, which results in a polyamide with distinct mechanical and chemical properties. This compound is particularly valued for its high strength, durability, and resistance to chemicals and heat, making it suitable for a wide range of industrial applications.
Properties
CAS No. |
25722-07-0 |
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Molecular Formula |
C14H22N2O4 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;hexane-1,6-diamine |
InChI |
InChI=1S/C8H6O4.C6H16N2/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-5-3-1-2-4-6-8/h1-4H,(H,9,10)(H,11,12);1-8H2 |
InChI Key |
FITNAOAKVDEJHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCN)CCN |
Related CAS |
25722-07-0 13534-28-6 |
Origin of Product |
United States |
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